molecular formula C12H13NO B12435000 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde

1-Ethyl-6-methyl-1H-indole-3-carbaldehyde

Cat. No.: B12435000
M. Wt: 187.24 g/mol
InChI Key: QLPDHWIVTMQWNF-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility. This compound, in particular, is known for its unique structure, which includes an ethyl group at the 1-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring. This reaction involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents .

Industrial Production Methods: Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. These reactions allow for the simultaneous formation of multiple bonds, reducing the need for intermediate purification and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

1-Ethyl-6-methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the indole ring can interact with biological receptors, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

  • 1-Methylindole-3-carboxaldehyde
  • 5-Methoxy-1H-indole-3-carbaldehyde
  • Indole-3-carbaldehyde

Comparison: 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the indole ring, which can influence its reactivity and biological activity. Compared to other indole-3-carbaldehyde derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-6-methylindole-3-carbaldehyde

InChI

InChI=1S/C12H13NO/c1-3-13-7-10(8-14)11-5-4-9(2)6-12(11)13/h4-8H,3H2,1-2H3

InChI Key

QLPDHWIVTMQWNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)C)C=O

Origin of Product

United States

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